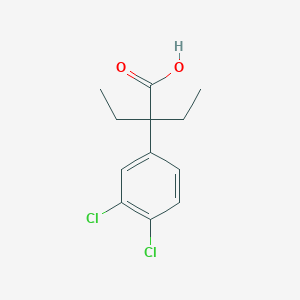

2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-2-ethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2O2/c1-3-12(4-2,11(15)16)8-5-6-9(13)10(14)7-8/h5-7H,3-4H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLURMLDJMDTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC(=C(C=C1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Analysis of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Halogenated organic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by halogen substituents, such as increased lipophilicity and metabolic stability. This compound combines a dichlorinated phenyl ring with a chiral center at the alpha-carbon of a butanoic acid moiety, suggesting potential for interesting biological and chemical characteristics. This guide aims to provide a detailed technical framework for the synthesis, characterization, and evaluation of this compound.

Predicted Physicochemical Properties

Based on its structure and data from analogous compounds, the following properties for this compound can be predicted.

| Property | Predicted Value | Reference |

| Molecular Formula | C12H14Cl2O2 | [1] |

| Molecular Weight | 261.14 g/mol | [2] |

| Monoisotopic Mass | 259.02980 Da | [1] |

| XlogP (predicted) | 4.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 4 | |

| Topological Polar Surface Area | 37.3 Ų | [3] |

These predictions suggest a lipophilic molecule with moderate polarity, likely exhibiting poor water solubility.

Synthesis and Purification

While a specific synthesis for this compound is not documented, a plausible synthetic route can be devised based on established organic chemistry principles for the formation of α-aryl carboxylic acids.

Proposed Synthetic Pathway

A common method for the synthesis of 2-aryl propionic acids involves the carbonylation of an aryl compound.[4] A likely approach for the target molecule would involve the alkylation of a 3,4-dichlorophenylacetonitrile precursor.

Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

-

Deprotonation: 3,4-Dichlorophenylacetonitrile is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is added dropwise to generate the carbanion.

-

Alkylation: Ethyl iodide is then added to the reaction mixture, which is allowed to slowly warm to room temperature. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Hydrolysis: Once the alkylation is complete, the resulting 2-(3,4-Dichlorophenyl)-2-ethylacetonitrile is subjected to vigorous acidic or basic hydrolysis to convert the nitrile group to a carboxylic acid.

-

Purification: The crude product is then purified using standard techniques such as extraction, followed by recrystallization or column chromatography.

Analytical Characterization

A comprehensive analytical approach is necessary to confirm the identity and purity of the synthesized this compound.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the aromatic protons on the dichlorophenyl ring, as well as the ethyl and butyl protons.

-

¹³C NMR will provide information on the number and types of carbon atoms present in the molecule.

-

-

Mass Spectrometry (MS):

-

Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak and characteristic fragmentation patterns.[5]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should display a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the range of 1700-1725 cm⁻¹, and a broad absorption for the hydroxyl group (O-H) between 2500-3300 cm⁻¹.[6]

-

Chromatographic Methods

Due to the complexity of potential sample matrices, chromatographic techniques are essential for separation and quantification.

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC with a C18 column is a suitable method for the analysis of organic acids.[7] A mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is typically used.[8] UV detection at a low wavelength (around 210 nm) can be employed.[7]

-

-

Gas Chromatography (GC):

Analytical Workflow dot digraph "Analytical_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Sources

- 1. PubChemLite - this compound (C12H14Cl2O2) [pubchemlite.lcsb.uni.lu]

- 2. chemeo.com [chemeo.com]

- 3. (2S)-2-(3,4-dichlorophenyl)butanoic acid | C10H10Cl2O2 | CID 28292834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,2-Dimethylpropanoic acid, 3,4-dichlorophenyl ester [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. shimadzu.com [shimadzu.com]

- 8. cipac.org [cipac.org]

- 9. env.go.jp [env.go.jp]

- 10. chromatographyonline.com [chromatographyonline.com]

2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic Acid

This guide provides a comprehensive overview of a viable synthetic pathway for this compound, tailored for researchers, scientists, and professionals in drug development. The document delves into the strategic considerations behind the chosen synthetic route, detailed experimental protocols, and the underlying chemical principles.

Introduction: Significance and Synthetic Strategy

This compound and its derivatives are of interest in medicinal chemistry and materials science due to the presence of the dichlorophenyl moiety, which can impart specific biological activities and physicochemical properties.[1] The core challenge in synthesizing this molecule lies in the creation of a quaternary carbon center alpha to the dichlorophenyl ring, substituted with two ethyl groups.

The most logical and efficient synthetic approach commences with a readily available starting material, 3,4-dichlorophenylacetonitrile.[2] This strategy involves a sequential dialkylation of the acidic methylene carbon followed by hydrolysis of the nitrile to the desired carboxylic acid. This pathway is favored due to the relatively high acidity of the benzylic protons, facilitating deprotonation and subsequent alkylation.

Proposed Synthesis Pathway: A Three-Step Approach

The synthesis of this compound can be efficiently achieved through a three-step process:

-

Monoethylation of 3,4-Dichlorophenylacetonitrile: Introduction of the first ethyl group onto the alpha-carbon.

-

Diethylation: Addition of the second ethyl group to form the quaternary carbon center.

-

Hydrolysis: Conversion of the diethylated nitrile to the final carboxylic acid product.

This pathway is illustrated in the workflow diagram below.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocols

Step 1 & 2: Sequential Diethylation of 3,4-Dichlorophenylacetonitrile

The dialkylation of phenylacetonitrile derivatives is a well-established method for carbon-carbon bond formation at the benzylic position.[3][4] The use of a strong, non-nucleophilic base such as sodium hydride (NaH) is crucial for the deprotonation of the relatively acidic C-H bond adjacent to both the phenyl ring and the nitrile group. The resulting carbanion acts as a potent nucleophile.

Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (2.2 equivalents) in mineral oil. The mineral oil is removed by washing with anhydrous tetrahydrofuran (THF), and fresh anhydrous THF is added to create a slurry.

-

Deprotonation: A solution of 3,4-dichlorophenylacetonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for one hour to ensure complete formation of the anion.

-

First Alkylation: Ethyl bromide (1.1 equivalents) is added dropwise to the reaction mixture, maintaining the temperature below 30 °C. The reaction is stirred at room temperature for 2-4 hours, and its progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Second Alkylation: After the formation of the mono-ethylated product, the reaction mixture is cooled again to 0 °C, and a second portion of sodium hydride (1.1 equivalents) is carefully added. After stirring for one hour at room temperature, a second equivalent of ethyl bromide (1.1 equivalents) is added dropwise. The reaction is then heated to reflux for 4-6 hours until the starting material is consumed, as indicated by TLC or GC.

-

Work-up: The reaction is cautiously quenched by the slow addition of water, followed by 1 M hydrochloric acid until the aqueous layer is acidic. The mixture is then extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-(3,4-Dichlorophenyl)-2-ethylbutanenitrile.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 3: Hydrolysis of 2-(3,4-Dichlorophenyl)-2-ethylbutanenitrile

The hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon work-up.

Protocol:

-

Reaction Setup: The purified 2-(3,4-Dichlorophenyl)-2-ethylbutanenitrile is placed in a round-bottom flask with a mixture of concentrated sulfuric acid and water (e.g., 50% v/v).

-

Hydrolysis: The mixture is heated to reflux (typically 100-120 °C) for several hours. The reaction is monitored by TLC until the starting nitrile is no longer detectable.

-

Work-up and Isolation: The reaction mixture is cooled to room temperature and poured onto crushed ice. The precipitated solid is collected by filtration. If the product is an oil, the mixture is extracted with a suitable organic solvent like ethyl acetate.

-

Purification: The crude carboxylic acid is washed with cold water. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) will yield the purified this compound.

Data Presentation: Expected Yields and Characterization

The following table summarizes the expected outcomes and key analytical data for the synthesis.

| Step | Product | Expected Yield (%) | Melting Point (°C) | Key Spectroscopic Data (Expected) |

| 1 & 2: Diethylation | 2-(3,4-Dichlorophenyl)-2-ethylbutanenitrile | 75-85 | N/A (Liquid) | ¹H NMR: Aromatic protons, two overlapping quartets and two overlapping triplets for the ethyl groups. IR (cm⁻¹): ~2230 (C≡N). |

| 3: Hydrolysis | This compound | 80-90 | To be determined | ¹H NMR: Aromatic protons, two overlapping quartets and two overlapping triplets for the ethyl groups, broad singlet for -COOH. IR (cm⁻¹): ~1700 (C=O), broad 2500-3300 (O-H). |

Causality and Experimental Choices

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the starting nitrile, driving the reaction towards the formation of the carbanion. Weaker bases could lead to an equilibrium and lower yields.

-

Solvent: Anhydrous THF is an ideal solvent as it is polar aprotic, solvates the sodium cation, and is unreactive towards the strong base and the nucleophile.

-

Alkylating Agent: Ethyl bromide is a good electrophile for this S_N2 reaction. Ethyl iodide could also be used and may be more reactive, but it is also more expensive.

-

Hydrolysis Conditions: Acidic hydrolysis is generally cleaner for sterically hindered nitriles as it avoids potential side reactions that can occur under strongly basic conditions.

Trustworthiness and Self-Validating Protocols

The reliability of this synthesis is ensured by in-process monitoring using chromatographic techniques (TLC or GC) at each stage. This allows for the confirmation of the consumption of starting materials and the formation of the desired intermediates and final product. Spectroscopic analysis (NMR and IR) of the purified products provides definitive structural confirmation.

References

- Alkylation of acetonitriles.

-

α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols; Reaction conditions. ResearchGate. [Link]

Sources

A Technical Guide to the Structural Elucidation of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid

Authored For: Drug Development & Research Professionals Preamble: The rigorous, unambiguous determination of a chemical structure is a cornerstone of pharmaceutical development, ensuring safety, efficacy, and reproducibility. This guide provides a comprehensive, multi-technique framework for the structural elucidation of the novel compound 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid. As no detailed characterization data for this specific molecule is currently available in public literature[1], this document serves as an expert-led, predictive guide. It outlines the logical workflow and expected analytical outcomes, establishing a self-validating system for structural confirmation based on first principles and data from analogous compounds.

Introduction and Elucidation Strategy

This compound (C₁₂H₁₄Cl₂O₂) is a carboxylic acid derivative featuring a quaternary carbon stereocenter, two ethyl groups, and a 3,4-disubstituted dichlorophenyl moiety. Its structure presents a unique analytical challenge, requiring a synergistic application of chromatographic and spectroscopic techniques to confirm its identity, purity, and connectivity. The presence of multiple functional groups and distinct electronic environments within the molecule allows for a robust, cross-verifiable elucidation process.[2][3]

Our strategy is predicated on a foundational purity assessment followed by orthogonal spectroscopic analyses. Each technique provides a unique piece of the structural puzzle, and only through their combined interpretation can the structure be confirmed with the high degree of certainty required in pharmaceutical sciences.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Rationale: Before dedicating resources to extensive spectroscopic analysis, establishing the purity of the analyte is paramount. HPLC is the industry-standard technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4] A single, sharp peak in the chromatogram is the first indicator of a pure compound.

Expected Outcome

A successful analysis will yield a primary peak with a retention time characteristic of the compound's polarity, exhibiting >99% purity by peak area. The UV-Vis spectrum, captured by a Diode Array Detector (DAD), should show absorption maxima consistent with a substituted benzene ring.

Protocol: HPLC Purity Analysis

-

System Preparation:

-

Instrument: Agilent 1260 Infinity II or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

-

Equilibrate the column with a 50:50 mixture of A:B for 30 minutes.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in 1 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock solution.

-

Filter through a 0.22 µm syringe filter.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

Detector: DAD, scanning 200-400 nm, monitoring at 254 nm.

-

Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and re-equilibrate for 4 minutes.

-

-

System Suitability:

-

Perform five replicate injections of the sample.

-

The Relative Standard Deviation (RSD) for the peak area and retention time should be <2.0%.

-

Molecular Formula Confirmation: Mass Spectrometry (MS)

Rationale: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental composition. The fragmentation pattern also offers corroborating structural evidence.

Expected Data

The molecular formula C₁₂H₁₄Cl₂O₂ gives a monoisotopic mass of 260.037 Da.[1] The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion ([M]⁺) and its fragments. We expect to see peaks at M, M+2, and M+4 with an approximate intensity ratio of 9:6:1, a definitive signature for a dichlorinated compound.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M-H]⁻ | C₁₂H₁₃Cl₂O₂⁻ | 259.02980 |

| [M+H]⁺ | C₁₂H₁₅Cl₂O₂⁺ | 261.04436 |

| [M+Na]⁺ | C₁₂H₁₄Cl₂O₂Na⁺| 283.02630 |

Data predicted based on PubChem entry for the compound.[1]

Fragmentation Analysis

Electron Impact (EI) or Collision-Induced Dissociation (CID) will likely induce fragmentation. The most common cleavages in carboxylic acids are adjacent to the carbonyl group.[5]

-

Loss of -COOH: A prominent fragment resulting from the loss of the carboxylic acid group (mass 45 Da) is expected.[6]

-

Alpha-Cleavage: Cleavage of the C-C bond between the quaternary carbon and an ethyl group would result in the loss of an ethyl radical (mass 29 Da).

-

McLafferty Rearrangement: While less likely for this specific structure due to the quaternary center, it is a common fragmentation pathway for carbonyl compounds and should be considered.[7]

Protocol: LC-MS Analysis

-

Instrumentation:

-

Couple the HPLC system described above to a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap or Waters SYNAPT G2-Si).

-

-

Ionization:

-

Use Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of relevant adducts.

-

-

MS Parameters:

-

Scan Range: m/z 50-500.

-

Resolution: >60,000 FWHM.

-

Sheath Gas / Nebulizer Gas: Nitrogen, optimized for stable spray.

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

-

-

Data Analysis:

-

Extract the mass spectrum for the main HPLC peak.

-

Determine the accurate mass of the molecular ion and compare it to the theoretical mass for C₁₂H₁₄Cl₂O₂ (mass error should be <5 ppm).

-

Analyze the isotopic pattern to confirm the presence of two chlorine atoms.

-

Perform MS/MS on the parent ion to generate and analyze fragment ions.

-

Functional Group Identification: FTIR Spectroscopy

Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by detecting the vibrations of their chemical bonds.[8] This analysis will confirm the presence of the carboxylic acid, the aromatic ring, and the aliphatic chains.

Table 2: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group Assignment |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid (carbonyl) |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| 2850-2990 | C-H stretch | Aliphatic (Ethyl groups) |

| 1000-1200 | C-Cl stretch | Aryl Halide |

| ~1415 | C-O-H bend | Carboxylic Acid |

Predicted absorptions are based on standard IR correlation tables and data from similar compounds.[9]

Protocol: FTIR Data Acquisition

-

Instrumentation:

-

FTIR Spectrometer (e.g., Thermo Nicolet iS20) equipped with an Attenuated Total Reflectance (ATR) accessory.[10]

-

-

Sample Preparation:

-

Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32 (co-added to improve signal-to-noise).

-

-

Analysis:

-

Perform background correction.

-

Identify and label significant peaks in the spectrum and assign them to the corresponding functional groups.

-

Definitive Structural Mapping: NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful technique for de novo structure elucidation. ¹H NMR reveals the number and type of proton environments and their proximity to one another, while ¹³C NMR identifies all unique carbon atoms in the molecule.[11] 2D NMR experiments (e.g., COSY, HSQC) are used to definitively map the connectivity between protons and carbons.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The structure contains several distinct proton environments:

-

Carboxylic Acid (-COOH): A very broad singlet, far downfield (>10 ppm), which may exchange with D₂O.

-

Aromatic Protons (-C₆H₃Cl₂): Three protons on the dichlorophenyl ring. Due to the substitution pattern, they will appear as an AXM system with distinct chemical shifts and coupling constants (J-couplings) characteristic of their ortho, meta, and para relationships.

-

Ethyl Groups (-CH₂CH₃): Two equivalent ethyl groups are attached to the quaternary carbon. This will result in a quartet for the four methylene (-CH₂) protons and a triplet for the six methyl (-CH₃) protons. The integration ratio will be 4H:6H.

Table 3: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~11-12 | br s | 1H | -COOH | Deshielded acidic proton. |

| ~7.4-7.6 | m | 3H | Ar-H | Aromatic protons deshielded by electronegative Cl atoms. Complex splitting expected. |

| ~2.1 | q | 4H | -CH₂- | Methylene protons adjacent to a methyl group and the quaternary carbon. |

| ~0.8 | t | 6H | -CH₃ | Terminal methyl protons, least deshielded. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Symmetry dictates the number of unique carbon signals. We expect 8 distinct signals.

-

Carbonyl Carbon (-COOH): The most deshielded signal, typically >175 ppm.[12]

-

Aromatic Carbons (-C₆H₃Cl₂): Six signals are possible, but some may overlap. The two carbons bonded to chlorine will be significantly shifted.[13]

-

Quaternary Carbon (-C(Et)₂(Ar)): A unique, non-protonated carbon signal.

-

Ethyl Carbons (-CH₂CH₃): Two signals, one for the methylene carbons and one for the methyl carbons.

Table 4: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~180 | C=O | Carboxylic acid carbonyl. |

| ~125-140 | Ar-C | Aromatic carbons, including C-Cl and C-ipso. |

| ~50-60 | Quaternary C | Aliphatic quaternary carbon. |

| ~30 | -CH₂- | Ethyl methylene carbon. |

| ~8 | -CH₃ | Ethyl methyl carbon. |

Protocol: NMR Data Acquisition

-

Instrumentation:

-

500 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance).

-

-

Sample Preparation:

-

Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

-

¹H NMR Experiment:

-

Acquire a standard 1D proton spectrum.

-

Parameters: 32 scans, 2-second relaxation delay.

-

Process the data (Fourier transform, phase correction, baseline correction).

-

Calibrate the spectrum to TMS at 0.00 ppm. Integrate all peaks.

-

-

¹³C NMR Experiment:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Parameters: 1024 scans, 2-second relaxation delay.

-

Process and calibrate to the CDCl₃ solvent peak at 77.16 ppm.

-

-

2D NMR Experiments (if needed for ambiguity):

-

COSY: To confirm ¹H-¹H coupling (e.g., between the -CH₂- and -CH₃ of the ethyl groups).

-

HSQC/HMQC: To correlate directly bonded protons and carbons.

-

Conclusion: A Unified Structural Hypothesis

The unambiguous structural elucidation of this compound is achieved by the convergence of evidence from orthogonal analytical techniques.

-

HPLC establishes the sample's purity, ensuring that the spectroscopic data originates from a single chemical entity.

-

HRMS confirms the elemental formula (C₁₂H₁₄Cl₂O₂) via accurate mass measurement and the presence of two chlorine atoms through the characteristic isotopic pattern.

-

FTIR verifies the presence of the key functional groups: a carboxylic acid, an aromatic ring, and aliphatic C-H bonds.

-

NMR spectroscopy provides the definitive blueprint of the molecular structure. ¹H and ¹³C NMR identify all unique proton and carbon environments, while their chemical shifts, coupling patterns, and integration values confirm the arrangement of the 3,4-dichlorophenyl ring and the two ethyl groups around the central quaternary carbon.

When the data from each of these experiments is consistent with the predicted outcomes detailed in this guide, the structure of this compound can be considered unequivocally confirmed. This rigorous, self-validating approach exemplifies the standards of scientific integrity required in modern drug discovery and development.

References

-

AZoLifeSciences. (2022, September 12). Role of Analytical Chemistry in the Pharmaceutical Industry. [Link]

-

Bajaj, S. (2024, January 13). Analytical Techniques in Pharmaceutical Analysis. Preprints.org. [Link]

-

Integrated Liner Technologies. (2024, February 7). Techniques in Pharmaceutical Analysis. [Link]

-

Bafna, H. (2022, June 29). Analytical techniques in pharmaceutical. Slideshare. [Link]

-

PubChemLite. This compound (C12H14Cl2O2). [Link]

-

ResearchGate. (2021, September 20). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals. [Link]

-

Tahir, M., et al. (2020). Crystal structure of 4-[(3,5-dichlorophenyl) carbamoyl]butanoic acid, C11H11Cl2NO3. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 1011-1013. [Link]

-

MDPI. (2018). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Atkinson, R. (2011, December 18). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

Gogoi, B., et al. (2021). Phytochemical profiling and FTIR analysis of aqueous extracts from three selected ethnomedicinal plants of North East India. Journal of Pharmacognosy and Phytochemistry, 10(1), 12-18. [Link]

-

Chemistry LibreTexts. (2023). 13C NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

NIH National Center for Biotechnology Information. (2023, February 23). Voltage-Dependent FTIR and 2D Infrared Spectroscopies within the Electric Double Layer Using a Plasmonic and Conductive Electrode. [Link]

Sources

- 1. PubChemLite - this compound (C12H14Cl2O2) [pubchemlite.lcsb.uni.lu]

- 2. azolifesciences.com [azolifesciences.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. iltusa.com [iltusa.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. updatepublishing.com [updatepublishing.com]

- 9. mdpi.com [mdpi.com]

- 10. Voltage-Dependent FTIR and 2D Infrared Spectroscopies within the Electric Double Layer Using a Plasmonic and Conductive Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

Unraveling the Enigmatic Mechanism of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid: A Technical Guide for Researchers

Foreword: A Note on Scientific Inference

The compound 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid is a structurally distinct molecule for which direct mechanistic studies are not publicly available at the time of this writing.[1] However, its chemical architecture, featuring a dichlorinated phenyl ring attached to a carboxylic acid moiety, bears a striking resemblance to a well-established class of synthetic auxin herbicides.[2][3][4][5] This guide, therefore, puts forth a hypothesized mechanism of action based on this strong structural analogy. The principles and experimental frameworks detailed herein are derived from extensive research on synthetic auxins and are presented as a robust roadmap for the future investigation and validation of the biological activity of this compound.

Introduction: The Synthetic Auxin Hypothesis

Synthetic auxins are a class of molecules that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), a critical regulator of plant growth and development.[3][4][5][6] At supra-physiological concentrations, these synthetic analogs overwhelm the plant's hormonal balance, leading to uncontrolled and disorganized growth, ultimately resulting in plant death, particularly in susceptible dicotyledonous species.[2][3] The core of our hypothesis is that this compound functions as a synthetic auxin, disrupting the intricate signaling cascade that governs plant cellular processes.

The Core Molecular Mechanism: Hijacking the TIR1/AFB Pathway

The primary mode of action for synthetic auxins is the hijacking of the plant's natural auxin perception and signaling machinery.[7][8] This process is centered around the SCFTIR1/AFB E3 ubiquitin ligase complex.[9][10][11][12]

The Key Players:

-

Auxin (Natural or Synthetic): The signaling molecule that initiates the cascade.

-

TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) Proteins: These are the auxin co-receptors.[8][13]

-

Aux/IAA (Auxin/Indole-3-Acetic Acid) Proteins: These are transcriptional repressors that bind to and inhibit the activity of Auxin Response Factors (ARFs).[14][15]

-

ARFs (Auxin Response Factors): These are transcription factors that bind to specific DNA sequences (Auxin Response Elements or AuxREs) in the promoters of auxin-responsive genes, thereby regulating their expression.[14][16]

-

SCF Complex: A multi-protein E3 ubiquitin ligase that tags target proteins for degradation by the 26S proteasome.

The Signaling Cascade:

-

Auxin Binding and Co-Receptor Formation: In the presence of auxin (or a synthetic mimic like our compound of interest), the hormone acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and an Aux/IAA repressor protein.[17][18] This creates a stable co-receptor complex.

-

Ubiquitination and Degradation of Aux/IAA Repressors: The formation of this complex signals the SCFTIR1/AFB E3 ubiquitin ligase to attach ubiquitin chains to the Aux/IAA protein.[9][10][11] This polyubiquitination marks the Aux/IAA for degradation by the 26S proteasome.

-

Release and Activation of ARFs: With the Aux/IAA repressors degraded, the ARF transcription factors are released.[16][17]

-

Activation of Auxin-Responsive Genes: The now-active ARFs can bind to the AuxREs in the promoters of early auxin-responsive genes, leading to their transcription.[14][19] This results in a massive and uncontrolled upregulation of genes involved in processes like cell division, expansion, and ethylene production, ultimately causing the phytotoxic effects characteristic of auxin herbicides.[2]

Diagram: The Hypothesized TIR1/AFB Signaling Pathway for this compound

Caption: Hypothesized molecular mechanism of this compound.

Experimental Validation: A Framework for Investigation

To validate the proposed mechanism of action, a series of established experimental protocols can be employed. These assays are designed to systematically test the auxin-like activity of this compound.

Whole Plant Bioassays

These assays provide a macroscopic view of the compound's biological effects and are crucial for confirming its herbicidal properties.[20][21][22]

Protocol: Seedling Growth and Morphology Assay

-

Plant Material: Use a susceptible dicot species (e.g., Arabidopsis thaliana, tomato, or cucumber) and a tolerant monocot species (e.g., maize or wheat).

-

Treatment: Prepare serial dilutions of this compound in a suitable solvent. Apply the solutions to the soil or as a foliar spray to young seedlings. Include a positive control (e.g., 2,4-D) and a negative control (solvent only).

-

Incubation: Grow the treated plants under controlled environmental conditions (light, temperature, humidity).

-

Data Collection: Over a period of 7-21 days, observe and quantify morphological changes, including:

-

Epinasty (downward curling of leaves)

-

Stem and petiole twisting

-

Leaf cupping and strapping

-

Inhibition of root elongation

-

Overall plant biomass and mortality

-

-

Analysis: Compare the effects of the test compound to the positive and negative controls to determine its phytotoxicity and dose-response relationship.

| Parameter | Expected Outcome for a Synthetic Auxin |

| Dicot Seedlings | Severe epinasty, growth inhibition, eventual death |

| Monocot Seedlings | Minimal to no effect |

| Root Growth | Significant inhibition in dicots |

Cellular and Molecular Assays

These assays delve into the molecular interactions and downstream effects of the compound, providing direct evidence for its engagement with the auxin signaling pathway.

Protocol: Auxin-Responsive Gene Expression Analysis (qRT-PCR)

-

Plant Material: Arabidopsis thaliana seedlings.

-

Treatment: Treat seedlings with this compound, IAA (positive control), and a mock solution for a short duration (e.g., 1-3 hours).

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from the seedlings and reverse transcribe it into cDNA.

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for known early auxin-responsive genes (e.g., IAA1, IAA5, GH3).

-

Analysis: A significant upregulation of these genes in response to the test compound would strongly indicate an auxin-like mechanism.

Diagram: Experimental Workflow for Mechanism Validation

Caption: A streamlined workflow for validating the proposed mechanism of action.

Concluding Remarks and Future Directions

The structural characteristics of this compound provide a compelling basis for the hypothesis that it functions as a synthetic auxin herbicide by targeting the TIR1/AFB signaling pathway. The experimental framework outlined in this guide offers a clear and established path for researchers to rigorously test this hypothesis.

Future investigations should also aim to:

-

Determine Receptor Specificity: Investigate the binding affinity of the compound for different members of the TIR1/AFB receptor family to understand potential species-specific activities.[23]

-

Elucidate Metabolism and Translocation: Characterize how the compound is taken up, transported, and metabolized within the plant, as these factors are critical determinants of its overall efficacy.[24]

-

Investigate Resistance Mechanisms: Understanding how weeds might develop resistance to this compound is crucial for its long-term viability as a potential herbicide.[4]

By systematically addressing these research questions, the scientific community can fully elucidate the mechanism of action of this compound and assess its potential applications in agriculture and weed science.

References

- Guilfoyle, T. J., & Hagen, G. (2002). Auxin-responsive gene expression: genes, promoters and regulatory factors. Plant Molecular Biology, 49(3-4), 373–385.

- Liscum, E., & Reed, J. W. (2002). Genetics of Auxin Signaling. Annual Review of Genetics, 43, 265-285.

- Weijers, D., & Wagner, D. (2016). To bind or not to bind: how AUXIN RESPONSE FACTORs select their target genes. Journal of Experimental Botany, 67(17), 4839–4850.

- University of California Agriculture and Natural Resources. (n.d.). Synthetic Auxins. Herbicide Symptoms Tool.

- Nag, M., et al. (2013). Genome-wide analysis of the auxin-responsive transcriptome downstream of iaa1 and its expression analysis reveal the diversity and complexity of auxin-regulated gene expression. Plant Molecular Biology, 83(4-5), 449-463.

- Lau, S., et al. (2008). Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. Current Opinion in Plant Biology, 11(5), 501-507.

- Song, Y. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7708.

- Wang, R., & Estelle, M. (2014). SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development. Annual Review of Plant Biology, 65, 291-319.

- Pan, J., et al. (2009). The E3 Ubiquitin Ligase SCFTIR1/AFB and Membrane Sterols Play Key Roles in Auxin Regulation of Endocytosis, Recycling, and Plasma Membrane Accumulation of the Auxin Efflux Transporter PIN2 in Arabidopsis thaliana. The Plant Cell, 21(2), 568–580.

- Li, S., et al. (2016). A Review of Auxin Response Factors (ARFs) in Plants. Frontiers in Plant Science, 7, 47.

- Han, X., et al. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science, 13, 1045945.

- Qi, L., et al. (2023). Distinct functions of TIR1 and AFB1 receptors in auxin signalling. bioRxiv.

- Pazmiño, D. M., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance. Ciência Rural, 45(12), 2114-2122.

- Biology Lectures. (2021, May 8).

- Todd, O. J., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Plant Science, 298, 110631.

- Todd, O. J., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. CORE.

- PubChemLite. (n.d.). This compound (C12H14Cl2O2).

- Calderón Villalobos, L. I., et al. (2013). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 8(1), 133–139.

- Gray, W. M., et al. (1999). Identification of an SCF ubiquitin–ligase complex required for auxin response in Arabidopsis thaliana. Genes & Development, 13(13), 1678–1691.

- Parker, E. T., et al. (2013). Biological Assay Techniques for Detecting Root Leakage of Auxin Mimic Herbicides.

- Pan, J., et al. (2009). The E3 ubiquitin ligase SCFTIR1/AFB and membrane sterols play key roles in auxin regulation of endocytosis, recycling, and plasma membrane accumulation of the auxin efflux transporter PIN2 in Arabidopsis thaliana. The Plant Cell, 21(2), 568-80.

- Pinheiro, P. F., et al. (2018). Searching an auxinic herbicide to use as positive control in toxicity assays. Planta Daninha, 36.

- Simon, S., et al. (2020). The differential binding and biological efficacy of auxin herbicides. The Plant Journal, 103(3), 1018–1032.

- Busi, R., et al. (2018). Weed resistance to synthetic auxin herbicides. Pest Management Science, 74(10), 2265–2276.

- Grey, T. L., & Webster, T. M. (2020). Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. Weed Technology, 34(5), 720-728.

Sources

- 1. PubChemLite - this compound (C12H14Cl2O2) [pubchemlite.lcsb.uni.lu]

- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. scielo.br [scielo.br]

- 7. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway (Journal Article) | OSTI.GOV [osti.gov]

- 8. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 9. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The E3 Ubiquitin Ligase SCFTIR1/AFB and Membrane Sterols Play Key Roles in Auxin Regulation of Endocytosis, Recycling, and Plasma Membrane Accumulation of the Auxin Efflux Transporter PIN2 in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 12. The E3 ubiquitin ligase SCFTIR1/AFB and membrane sterols play key roles in auxin regulation of endocytosis, recycling, and plasma membrane accumulation of the auxin efflux transporter PIN2 in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Distinct functions of TIR1 and AFB1 receptors in auxin signalling | bioRxiv [biorxiv.org]

- 14. Auxin-responsive gene expression: genes, promoters and regulatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Genome-wide analysis of the auxin-responsive transcriptome downstream of iaa1 and its expression analysis reveal the diversity and complexity of auxin-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | A Review of Auxin Response Factors (ARFs) in Plants [frontiersin.org]

- 17. academic.oup.com [academic.oup.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Mechanism of auxin-regulated gene expression in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Abstract: Biological Assay Techniques for Detecting Root Leakage of Auxin Mimic Herbicides. (ASA, CSSA and SSSA International Annual Meetings) [scisoc.confex.com]

- 21. scielo.br [scielo.br]

- 22. researchgate.net [researchgate.net]

- 23. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Weed resistance to synthetic auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

A Multi-Tiered Screening Cascade for the Biological Activity Profiling of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid

Introduction

The discovery and development of novel therapeutic agents are cornerstones of advancements in medicine. The compound 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid, a molecule with a unique chemical scaffold, presents an opportunity for the identification of new biological activities. The dichlorophenyl moiety is a common feature in a number of biologically active compounds, suggesting that this novel molecule may interact with various biological targets. This guide provides a comprehensive, multi-tiered approach to the biological activity screening of this compound, designed for researchers, scientists, and drug development professionals. Our strategy is rooted in a logical progression from broad, high-throughput in vitro assays to more focused in vivo studies, ensuring a thorough and efficient evaluation of the compound's therapeutic potential.

Part 1: Foundational In Vitro Screening

The initial phase of screening is designed to provide a broad overview of the compound's interaction with biological systems, primarily focusing on cytotoxicity and general phenotypic effects. This stage is critical for identifying a suitable concentration range for subsequent, more specific assays and for flagging any potential for off-target toxicity early in the discovery process.

Cytotoxicity Assessment: The Gateway to Further Screening

Before exploring specific biological activities, it is imperative to determine the cytotoxic profile of this compound. This establishes a therapeutic window and informs the concentrations used in subsequent experiments. We will employ two complementary assays: the MTT assay to assess metabolic activity and the LDH assay to measure membrane integrity.[1]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]

-

Cell Seeding: Plate a panel of cancer and non-cancerous cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Experimental Protocol: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.[2][3]

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Supernatant Collection: After the treatment period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Absorbance Measurement: Measure the absorbance at 490 nm, which is proportional to the amount of LDH released.[3]

Data Presentation: Hypothetical Cytotoxicity Data

| Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |

| 0.1 | 98 ± 5 | 2 ± 1 |

| 1 | 95 ± 6 | 5 ± 2 |

| 10 | 85 ± 8 | 15 ± 4 |

| 50 | 60 ± 7 | 40 ± 5 |

| 100 | 40 ± 6 | 60 ± 7 |

Phenotypic Screening: Unveiling Novel Activities

With a non-toxic concentration range established, phenotypic screening can be employed to identify compounds that alter the phenotype of a cell or organism in a desired manner.[4][5] This approach is particularly valuable when the molecular target of a compound is unknown.[6]

Experimental Workflow: High-Content Imaging

High-content screening (HCS) utilizes automated microscopy and image analysis to quantify phenotypic changes in cells.[5]

-

Cell Plating: Seed a relevant cell line (e.g., a cancer cell line for oncology applications, or a neuronal cell line for neuroscience) in 96- or 384-well imaging plates.

-

Compound Incubation: Treat the cells with non-toxic concentrations of this compound.

-

Staining: Stain the cells with fluorescent dyes to visualize various cellular components (e.g., DAPI for nuclei, phalloidin for actin filaments, and MitoTracker for mitochondria).

-

Image Acquisition: Acquire images using a high-content imaging system.

-

Image Analysis: Analyze the images to quantify a wide range of cellular features, such as cell number, nuclear size and shape, cytoskeletal organization, and mitochondrial morphology.

dot

Caption: High-Content Phenotypic Screening Workflow.

Part 2: Target-Based and Secondary Assays

Should the initial screening suggest a particular phenotype or if there is a rational basis for a hypothesized target, more focused assays can be employed.

Target-Based Screening: Interrogating Specific Proteins

If a potential molecular target is hypothesized, a target-based screening approach can be highly efficient.[7][8] This involves testing the compound's ability to directly interact with and modulate the activity of the purified target protein.[9]

Experimental Protocol: Enzyme Inhibition Assay (Hypothetical Example: Kinase Inhibition)

-

Reaction Setup: In a 384-well plate, combine the purified kinase, a fluorescently labeled substrate, and ATP.

-

Compound Addition: Add varying concentrations of this compound.

-

Incubation: Allow the enzymatic reaction to proceed for a specified time at 37°C.

-

Detection: Measure the fluorescence, which will be proportional to the amount of phosphorylated substrate. A decrease in fluorescence indicates inhibition of the kinase.

dot

Caption: Logic of a Target-Based Screening Assay.

Part 3: In Vivo Validation

Promising candidates from in vitro screening require validation in a living organism to assess their efficacy and safety in a more complex biological system.[10]

Animal Model Selection and Study Design

The choice of animal model is critical and depends on the therapeutic area of interest.[11][12] For example, for oncology, patient-derived xenograft (PDX) models or syngeneic tumor models can be utilized.[13]

Experimental Protocol: In Vivo Efficacy Study (Hypothetical Example: Xenograft Tumor Model)

-

Animal Acclimatization: Acclimate the chosen mouse strain (e.g., athymic nude mice) for one week.

-

Tumor Implantation: Subcutaneously implant human cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth until they reach a specified size (e.g., 100-150 mm³).

-

Randomization and Dosing: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses daily for a specified period.

-

Efficacy Assessment: Measure tumor volume and body weight regularly. At the end of the study, collect tumors for further analysis (e.g., histology, biomarker analysis).

Data Presentation: Hypothetical In Vivo Efficacy Data

| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | 1500 ± 250 | 0 |

| Compound (10 mg/kg) | 900 ± 180 | 40 |

| Compound (30 mg/kg) | 500 ± 120 | 67 |

| Positive Control | 400 ± 100 | 73 |

Conclusion

The systematic biological activity screening of a novel compound such as this compound is a multifaceted process that requires a logical and stepwise approach. By beginning with broad in vitro assessments of cytotoxicity and phenotype, followed by more targeted secondary assays and culminating in in vivo validation, researchers can efficiently and effectively elucidate the therapeutic potential of new chemical entities. This guide provides a robust framework for such an endeavor, emphasizing the importance of careful experimental design and data interpretation at each stage of the discovery pipeline.

References

-

Wikipedia. Phenotypic screening. [Link]

-

Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531–546. [Link]

-

Creative Biolabs. (n.d.). Phenotypic Screening. [Link]

-

Creative Bioarray. (n.d.). Phenotype-Based Drug Screening. [Link]

-

Crown Bioscience. (n.d.). In Vivo Model Systems. [Link]

-

Pharmaron. (n.d.). In Vivo Models For Efficacy Testing. [Link]

-

Biobide. (n.d.). What is in vivo testing? [Link]

-

MDPI. (2016). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. [Link]

-

PubMed. (2014). Combined Analysis of Phenotypic and Target-Based Screening in Assay Networks. [Link]

-

Oncodesign Services. (n.d.). In vivo models | Drug Discovery | CRO services. [Link]

-

Tecan. (n.d.). Better together? Phenotypic screening and target-based screening. [Link]

-

BIT 479/579 High-throughput Discovery. (n.d.). Target Based Screening. [Link]

-

ResearchGate. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

-

Fiveable. (n.d.). Target-based screening Definition. [Link]

-

Charnwood Molecular. (n.d.). How to develop effective in vitro assays for early drug discovery. [Link]

-

Computational Chemistry | Blog. (2022). Phenotypic and target-based HTS in drug discovery. [Link]

-

PLOS One. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

-

NIH. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

-

PubMed Central. (2021). An efficient chemical screening method for structure-based inhibitors to nucleic acid enzymes targeting the DNA repair-replication interface and SARS CoV-2. [Link]

-

CliniSciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]

-

Journal of the American Chemical Society. (2021). Screening of DNA-Encoded Small Molecule Libraries inside a Living Cell. [Link]

-

YouTube. (2023). functional in vitro assays for drug discovery. [Link]

-

PubMed. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. [Link]

-

1st International Conference on Chemo and Bioinformatics. (2021). Design, Synthesis and Pharmacological Evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)-ethyl]-phenyl}-arylamides. [Link]

-

MDPI. (2001). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. [Link]

-

MDPI. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. [Link]

-

MDPI. (2020). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. [Link]

-

MDPI. (2022). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. [Link]

-

ResearchGate. (2017). Design, synthesis, and pharmacological evaluation of some 2-[4-morpholino]-3-aryl-5-substituted thiophenes as novel anti-inflammatory agents. [Link]

-

ResearchGate. (n.d.). Bioactive compound and their biological activity. [Link]

-

PubMed. (2005). Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 5. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]

- 6. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]

- 7. Target Based Screening – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 8. fiveable.me [fiveable.me]

- 9. lifechemicals.com [lifechemicals.com]

- 10. What is in vivo testing? | Biobide [biobide.com]

- 11. crownbio.com [crownbio.com]

- 12. pharmaron.com [pharmaron.com]

- 13. In vivo models | Drug Discovery | CRO services [oncodesign-services.com]

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid

Introduction

In the landscape of pharmaceutical research and development, the thorough characterization of novel chemical entities is a cornerstone of progress. 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid, a molecule of interest for its potential biological activities, necessitates a comprehensive understanding of its structural and electronic properties. While direct experimental spectroscopic data for this specific compound is not widely available in the public domain, this guide presents a detailed, predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By leveraging established principles of spectroscopy and drawing parallels with structurally analogous compounds, we can construct a robust and scientifically grounded spectroscopic profile. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the anticipated spectral features of this compound and guiding its potential synthesis and identification.

Molecular Structure and Key Features

The structure of this compound incorporates several key features that will dictate its spectroscopic behavior: a 3,4-disubstituted dichlorophenyl ring, a quaternary α-carbon, two equivalent ethyl groups, and a carboxylic acid moiety. Understanding the interplay of these components is crucial for the accurate prediction of its spectral data.

Figure 1: Predicted molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the two ethyl groups.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~12.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet, which is exchangeable with D₂O. |

| 7.5 - 7.8 | Multiplet | 3H | Ar-H | The protons on the dichlorophenyl ring will be in the aromatic region. The substitution pattern will lead to a complex multiplet. Based on related dichlorophenyl compounds, these protons are expected in this downfield region. |

| 2.0 - 2.3 | Quartet | 4H | -CH₂-CH₃ | The methylene protons of the two equivalent ethyl groups will appear as a quartet due to coupling with the adjacent methyl protons. |

| 0.8 - 1.0 | Triplet | 6H | -CH₂-CH₃ | The methyl protons of the two equivalent ethyl groups will appear as a triplet due to coupling with the adjacent methylene protons. |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Data Acquisition: Acquire the spectrum using a standard pulse program.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in a molecule. The predicted spectrum will show signals for the carboxylic acid carbon, the aromatic carbons, the quaternary α-carbon, and the carbons of the ethyl groups.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~180 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |

| 130 - 140 | Ar-C (quaternary) | The aromatic carbons attached to the chlorine atoms and the rest of the molecule will be in this region. |

| 125 - 130 | Ar-CH | The protonated aromatic carbons will appear in this range. |

| ~55 | Cα (quaternary) | The quaternary α-carbon attached to the aromatic ring, two ethyl groups, and the carboxyl group will be in this region. |

| ~30 | -CH₂-CH₃ | The methylene carbons of the ethyl groups are expected in the aliphatic region. |

| ~10 | -CH₂-CH₃ | The methyl carbons of the ethyl groups will be the most upfield signals. |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use the same NMR spectrometer.

-

Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |

| 2500-3300 | Broad | O-H stretch | The characteristic broad absorption of the carboxylic acid O-H bond. |

| ~1700 | Strong | C=O stretch | The strong carbonyl stretch of the carboxylic acid. |

| 1450-1600 | Medium | C=C stretch | Aromatic C=C bond vibrations. |

| 1000-1200 | Strong | C-O stretch | The C-O single bond stretch of the carboxylic acid. |

| 700-850 | Strong | C-Cl stretch | The C-Cl bond vibrations from the dichlorophenyl group. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or prepare a KBr pellet by mixing a small amount of the sample with KBr powder and pressing it into a disk.

-

Instrument Setup: Use a standard FTIR spectrometer.

-

Data Acquisition: Acquire the spectrum by passing an IR beam through the sample.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The M⁺, [M+2]⁺, and [M+4]⁺ peaks will have a relative intensity ratio of approximately 9:6:1.

-

Major Fragmentation Pathways:

-

Loss of the carboxylic acid group (-COOH) to give a stable benzylic carbocation.

-

Cleavage of an ethyl group (-CH₂CH₃).

-

Fragmentation of the dichlorophenyl ring.

-

Figure 2: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection and Analysis: Detect the ions and analyze the resulting mass spectrum to determine the molecular weight and identify fragmentation patterns.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data are based on the fundamental principles of spectroscopy and analysis of structurally related compounds. This information serves as a valuable baseline for researchers working on the synthesis, isolation, and characterization of this and similar molecules. The experimental protocols provided offer a standardized approach to acquiring the actual spectroscopic data, which will be essential for the definitive structural confirmation of this compound.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel compound, 2-(3,4-Dichlorophenyl)-2-ethylbutanoic acid. While experimental data for this specific molecule is not yet publicly available, this document serves as a foundational resource for researchers, scientists, and drug development professionals. By leveraging predictive models and outlining established, state-of-the-art experimental protocols, this guide offers a robust framework for the characterization of this and similar small molecule drug candidates. The subsequent sections will delve into the predicted lipophilicity, and the critical importance of determining aqueous solubility, pKa, and melting point, providing detailed methodologies for their empirical validation. This guide is structured to not only present data but to also provide the causal reasoning behind experimental choices, ensuring scientific integrity and empowering researchers to generate reliable and reproducible data.

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. These characteristics, including lipophilicity, solubility, ionization state (pKa), and melting point, are not merely academic data points; they are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.[1][2][3] A comprehensive understanding of these properties is paramount for rational drug design, formulation development, and predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2][4]

This guide focuses on this compound, a compound for which a detailed physicochemical profile is essential for progressing its development. We will explore its known structural attributes, present predicted values for key parameters, and provide detailed, field-proven protocols for their experimental determination.

Molecular Structure and Identity

A foundational step in the characterization of any new chemical entity is the confirmation of its structure and basic molecular properties.

Table 1: Molecular Identifiers for this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄Cl₂O₂ | [5] |

| Monoisotopic Mass | 260.037 g/mol | [5] |

| SMILES | CCC(CC)(C1=CC(=C(C=C1)Cl)Cl)C(=O)O | [5] |

| InChI | InChI=1S/C12H14Cl2O2/c1-3-12(4-2,11(15)16)8-5-6-9(13)10(14)7-8/h5-7H,3-4H2,1-2H3,(H,15,16) | [5] |

| InChIKey | PRLURMLDJMDTDM-UHFFFAOYSA-N | [5] |

Lipophilicity: A Key Determinant of Biological Fate

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical physicochemical parameter that influences a drug's absorption, distribution, and ability to cross biological membranes.[6][7][] It is commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).

Predicted Lipophilicity (XlogP)

In the absence of experimental data, computational models provide a valuable starting point.

Table 2: Predicted Lipophilicity of this compound

| Parameter | Predicted Value | Prediction Source |

| XlogP | 4.3 | PubChemLite[5] |

An XlogP of 4.3 suggests that this compound is a lipophilic compound. While high lipophilicity can enhance membrane permeability, it may also lead to challenges such as poor aqueous solubility and increased metabolic clearance.[1][9] Therefore, experimental verification of this parameter is crucial.

Experimental Determination of Lipophilicity (LogP/LogD)

The "shake-flask" method remains the gold standard for its direct measurement of partitioning.[6][10]

Protocol: Shake-Flask Method for LogD at pH 7.4

-

Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol. Pre-saturate the PBS with n-octanol and the n-octanol with PBS by mixing them vigorously and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). Add a small aliquot of the compound's stock solution.

-

Equilibration: Seal the vial and shake it for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Caption: Potentiometric Titration Workflow for pKa Determination.

Melting Point: An Indicator of Purity and Stability

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline compound, the melting point is a sharp, well-defined temperature range. I[12]t serves as a crucial indicator of purity; impurities typically depress and broaden the melting range.

[12][13]#### 6.1. Experimental Determination of Melting Point

The capillary method is a widely used and straightforward technique for determining the melting point.

[14]Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample of this compound is dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube, ensuring the sample is tightly packed at the bottom.

-

Apparatus Setup: Place the capillary tube into a melting point apparatus, which typically consists of a heated block and a viewing lens. 4[14][15]. Heating and Observation: Heat the block at a controlled rate. Initially, a rapid heating rate can be used to approximate the melting point. For an accurate measurement, repeat the process with a slow heating rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This provides the melting point range.

***

UV/Vis Spectroscopy: A Tool for Quantification and Characterization

Ultraviolet-Visible (UV/Vis) spectroscopy is a versatile analytical technique used for both quantitative analysis and qualitative characterization of organic compounds. B[16][17][18]y measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum, this method can provide information about the electronic structure of a molecule, particularly the presence of chromophores such as aromatic rings and carbonyl groups.

[19][20]#### 7.1. Application to this compound

The dichlorophenyl ring and the carboxylic acid group in the target molecule are expected to exhibit characteristic UV absorption. A UV/Vis spectrum would be useful for:

-

Quantitative Analysis: Developing an analytical method for determining the concentration of the compound in various assays (e.g., solubility, LogD). *[16] Purity Assessment: Aiding in the assessment of sample purity.

-

Structural Confirmation: The absorption maximum (λmax) can serve as a characteristic property of the compound.

Protocol: UV/Vis Spectral Analysis

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., methanol, ethanol, or acetonitrile).

-

Sample Preparation: Prepare a dilute solution of this compound of known concentration in the chosen solvent.

-

Spectral Acquisition: Using a dual-beam UV/Vis spectrophotometer, scan the sample across a relevant wavelength range (e.g., 200-400 nm), using the pure solvent as a blank.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length, and c is the concentration.

Conclusion and Future Directions

This guide has established a comprehensive framework for the physicochemical characterization of this compound. While a predicted XlogP of 4.3 provides an initial indication of its lipophilic nature, the detailed experimental protocols outlined herein for determining LogD, aqueous solubility, pKa, and melting point are essential for building a robust data package. The generation of this empirical data will be pivotal in guiding subsequent stages of drug development, from formulation design to the interpretation of in vitro and in vivo studies. As a senior application scientist, I strongly recommend the systematic application of these methodologies to ensure a thorough and accurate understanding of this promising compound.

References

-

What is pKa and how is it used in drug development?. (2023, December 13). Pion Inc. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. (2017, October 20). Emery Pharma. Retrieved from [Link]

-

Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter. Retrieved from [Link]

-

Pouli, N., et al. (1994). High lipophilicity decreases drug transport across intestinal epithelial cells. Journal of Pharmacology and Experimental Therapeutics, 269(2), 654-8. Retrieved from [Link]

-

Kerns, E. H., & Di, L. (2003). In Vitro Solubility Assays in Drug Discovery. Current Drug Metabolism, 4(4), 275-286. Retrieved from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

-

Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). International Journal of Creative Research Thoughts. Retrieved from [Link]

-

Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 275-86. Retrieved from [Link]

-

What is Lipophilicity?. (2024, October 8). Pion Inc. Retrieved from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved from [Link]

-

UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2018). European Journal of Engineering and Technology Research, 3(3). Retrieved from [Link]

-

Al-Iraqi, M. A., & Abed, S. M. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(1), 100-114. Retrieved from [Link]

-

Aqueous Solubility Assays. (n.d.). Creative Bioarray. Retrieved from [Link]

-